molecular formula C12H18N4O10 B14662030 2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol CAS No. 38327-80-9

2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol

Cat. No.: B14662030
CAS No.: 38327-80-9
M. Wt: 378.29 g/mol
InChI Key: GNEOCXHIMMBQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and 2,4,6-trinitrophenol. The latter, 2,4,6-trinitrophenol, is a yellow crystalline solid known for its explosive properties and is commonly referred to as picric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[bis(2-hydroxyethyl)amino]ethanol is synthesized through the reaction of ethylene oxide with ammonia . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

  • Ethylene oxide is reacted with ammonia in a controlled environment.
  • The reaction mixture is then purified to isolate 2-[bis(2-hydroxyethyl)amino]ethanol.

2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The nitration process involves the following steps:

  • Phenol is dissolved in concentrated sulfuric acid.
  • Nitric acid is added slowly to the solution while maintaining a low temperature.
  • The reaction mixture is then heated to complete the nitration process.
  • The product is isolated and purified to obtain 2,4,6-trinitrophenol.

Industrial Production Methods

Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions of ethylene oxide with ammonia, followed by purification processes to ensure high purity of the product . For 2,4,6-trinitrophenol, industrial production involves the controlled nitration of phenol using sulfuric and nitric acids, followed by purification steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

2,4,6-trinitrophenol undergoes reactions such as:

Common Reagents and Conditions

Major Products Formed

    Oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol: Aldehydes or acids.

    Reduction of 2,4,6-trinitrophenol: Aminophenols

Properties

CAS No.

38327-80-9

Molecular Formula

C12H18N4O10

Molecular Weight

378.29 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C6H15NO3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2

InChI Key

GNEOCXHIMMBQOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CO)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.